molecular formula C12H7ClO3S B6399281 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid CAS No. 1261972-81-9

3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid

Cat. No.: B6399281
CAS No.: 1261972-81-9
M. Wt: 266.70 g/mol
InChI Key: INWVJLLJNGBWRE-UHFFFAOYSA-N
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Description

3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It features a chloro substituent at the 3-position and a formylthiophenyl group at the 5-position of the benzoic acid core.

Properties

IUPAC Name

3-chloro-5-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-10-2-7(1-8(3-10)12(15)16)9-4-11(5-14)17-6-9/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWVJLLJNGBWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689485
Record name 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-81-9
Record name 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of benzoic acid to introduce the chloro group at the 3-position. This is followed by a formylation reaction to attach the formylthiophenyl group at the 5-position. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-(5-Formylthiophen-2-yl)benzoic acid
  • 3-Chloro-5-(5-carboxythiophen-3-yl)benzoic acid
  • 3-Chloro-5-(5-hydroxymethylthiophen-3-yl)benzoic acid

Comparison: 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid is unique due to the presence of both a chloro and a formylthiophenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The chloro group enhances its electrophilic character, while the formylthiophenyl group provides additional sites for chemical modification .

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